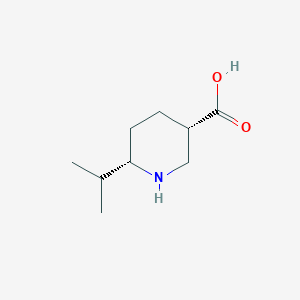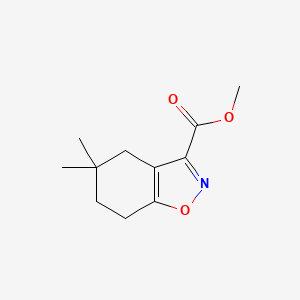![molecular formula C8H6N4O3 B6601045 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 2059936-33-1](/img/structure/B6601045.png)
2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (AOPCP) is a novel heterocyclic compound that has recently been the focus of scientific research due to its unique properties and potential applications in the medical and pharmaceutical fields. AOPCP has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has been studied for its potential use in the treatment of a variety of medical conditions, including Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. It has also been studied for its potential anti-cancer, anti-inflammatory, and antioxidant activities. In addition, this compound has been studied for its potential use in the treatment of diabetes, obesity, and metabolic syndrome.
Wirkmechanismus
2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinase (MMP). It has also been found to modulate the activity of several signaling pathways, including the nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis, and thus this compound is thought to exert its biological effects through modulation of these pathways.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. It has also been found to inhibit the activity of several enzymes, including COX-2, LOX, and MMP. In addition, this compound has been found to modulate the activity of several signaling pathways, including the NF-κB, MAPK, and JAK/STAT pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and can be produced in high yields using the Suzuki-Miyaura cross-coupling reaction. In addition, this compound is a relatively stable compound and can be stored for long periods without significant degradation. However, this compound is not water soluble and must be dissolved in an organic solvent before use. In addition, this compound is not commercially available and must be synthesized in the laboratory.
Zukünftige Richtungen
The potential applications of 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid are vast and there are numerous future directions for research. Further studies are needed to evaluate the safety and efficacy of this compound in the treatment of various medical conditions, including Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, further research is needed to explore the potential of this compound as an anti-cancer, anti-inflammatory, and antioxidant agent. Finally, further research is needed to explore the potential of this compound in the treatment of diabetes, obesity, and metabolic syndrome.
Synthesemethoden
2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille reaction, and the Ullmann reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method, as it produces the highest yields of this compound and is relatively easy to perform. The Stille reaction is also suitable for the synthesis of this compound, although it requires a higher temperature and longer reaction times. The Ullmann reaction is the least commonly used method, as it produces lower yields of this compound and is more difficult to perform.
Eigenschaften
IUPAC Name |
2-amino-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-8-10-2-3-1-4(7(14)15)6(13)11-5(3)12-8/h1-2H,(H,14,15)(H3,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGZIYRPOPDFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC2=NC(=NC=C21)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)


![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)




